molecular formula C11H18ClNOS B13735780 [1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride

[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride

Cat. No.: B13735780
M. Wt: 247.79 g/mol
InChI Key: PRRHIUIIYZKAKM-UHFFFAOYSA-N
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Description

[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of [1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride typically involves the reaction of piperidine derivatives with thienylmethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions may involve halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for more complex chemical structures.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of [1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Uniqueness:

Properties

Molecular Formula

C11H18ClNOS

Molecular Weight

247.79 g/mol

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C11H17NOS.ClH/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11;/h1-2,7,10,13H,3-6,8-9H2;1H

InChI Key

PRRHIUIIYZKAKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CS2.Cl

Origin of Product

United States

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